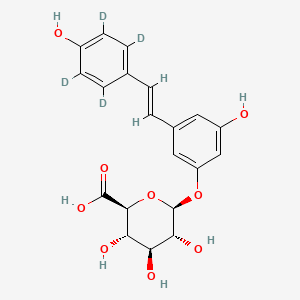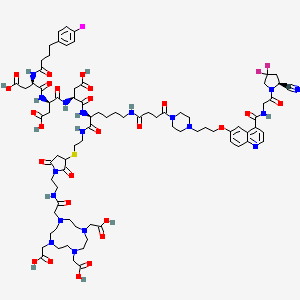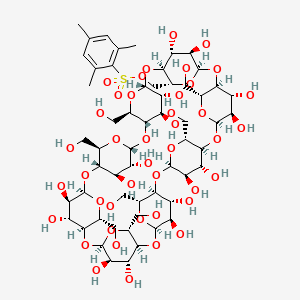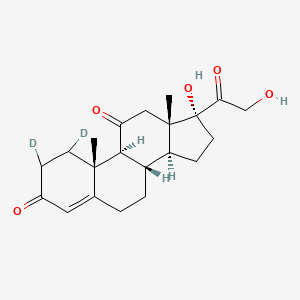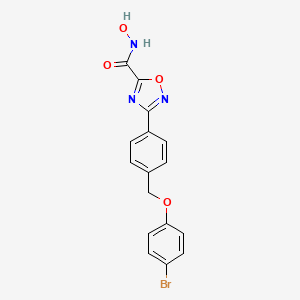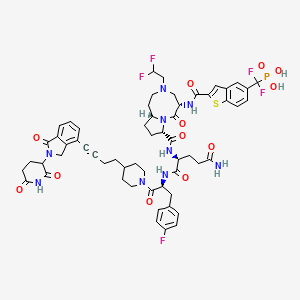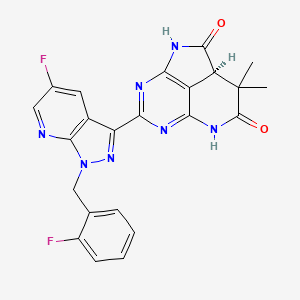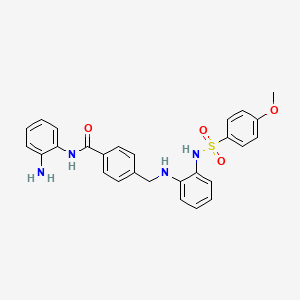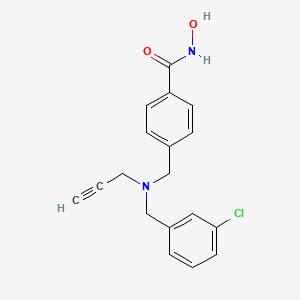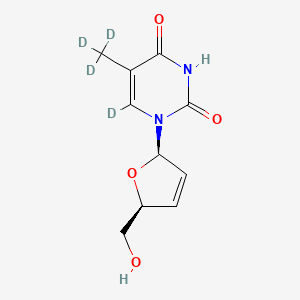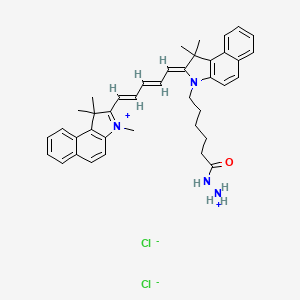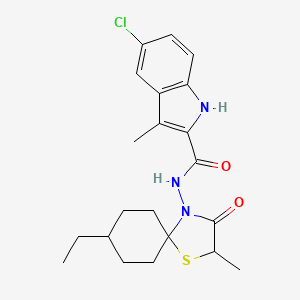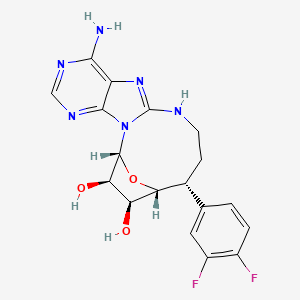
Prmt5-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prmt5-IN-21 is a novel inhibitor targeting protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. PRMT5 plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA repair. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases .
Preparation Methods
The synthesis of Prmt5-IN-21 involves several steps, including the use of structure-based virtual screening and molecular docking techniques to identify potential inhibitors. The synthetic route typically involves the following steps :
Initial Screening: Virtual screening of a large library of compounds to identify potential PRMT5 inhibitors.
Molecular Docking: Docking studies to predict the binding affinity of the identified compounds to PRMT5.
Chemical Synthesis: Synthesis of the identified compounds using standard organic synthesis techniques, including the formation of key intermediates and final products through various chemical reactions.
Optimization: Optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring consistency and purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Prmt5-IN-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Prmt5-IN-21 has a wide range of scientific research applications, including:
Mechanism of Action
Prmt5-IN-21 exerts its effects by inhibiting the enzymatic activity of PRMT5. PRMT5 catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. Inhibition of PRMT5 by this compound leads to a reduction in symmetric dimethylarginine (SDMA) marks on histones and non-histone proteins. This results in altered gene expression, disrupted RNA splicing, and impaired DNA repair processes. The molecular targets and pathways involved include the PI3K/AKT/mTOR and ERK signaling pathways, which are critical for cell proliferation and survival .
Comparison with Similar Compounds
Prmt5-IN-21 is unique compared to other PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in non-small cell lung cancer.
AZ-PRMT5i-1: An MTA-cooperative PRMT5 inhibitor with high efficacy in MTAP-deficient cancers.
TNG908: A selective, brain-penetrant, MTA-cooperative PRMT5 inhibitor designed for MTAP-null cancers.
This compound stands out due to its unique chemical structure and optimized pharmacokinetic properties, making it a promising candidate for further development and clinical applications.
Properties
Molecular Formula |
C18H18F2N6O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(1R,14R,15R,16S,17R)-7-amino-14-(3,4-difluorophenyl)-18-oxa-2,4,6,9,11-pentazatetracyclo[13.2.1.02,10.03,8]octadeca-3,5,7,9-tetraene-16,17-diol |
InChI |
InChI=1S/C18H18F2N6O3/c19-9-2-1-7(5-10(9)20)8-3-4-22-18-25-11-15(21)23-6-24-16(11)26(18)17-13(28)12(27)14(8)29-17/h1-2,5-6,8,12-14,17,27-28H,3-4H2,(H,22,25)(H2,21,23,24)/t8-,12+,13-,14-,17-/m1/s1 |
InChI Key |
JZKFSFVCJQMNFZ-TXXSDKCWSA-N |
Isomeric SMILES |
C1CNC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@@H]([C@H]1C5=CC(=C(C=C5)F)F)O4)O)O)N |
Canonical SMILES |
C1CNC2=NC3=C(N=CN=C3N2C4C(C(C(C1C5=CC(=C(C=C5)F)F)O4)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


